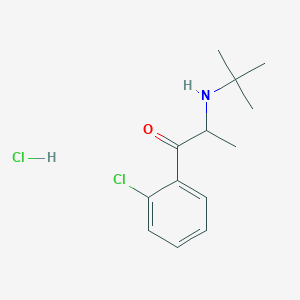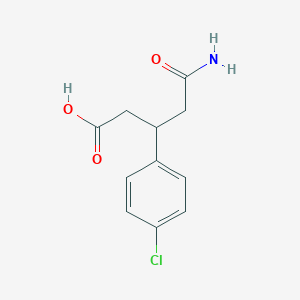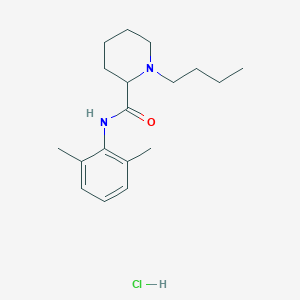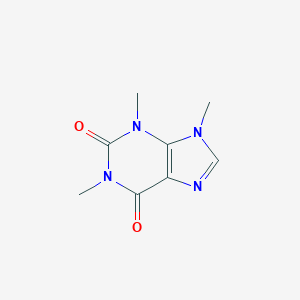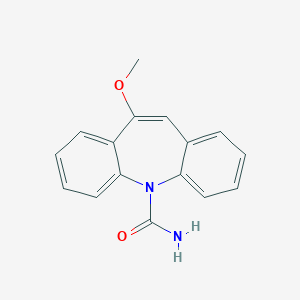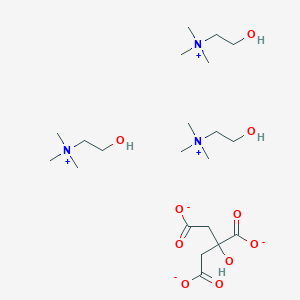
トリコリンクエン酸
概要
説明
Tricholine Citrate is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol. As a result, the levels of cholesterol in the body are lowered .
Synthesis Analysis
Tricholine Citrate is produced by reacting citric acid with a choline base at high temperatures . The process involves reacting citric acid with a choline base solution at above 50 degrees Celsius by adjusting the pH of the solution above 8.5 .Molecular Structure Analysis
The molecular formula of Tricholine Citrate is C21H47N3O10 . It has a molecular weight of 501.61 g/mol .Chemical Reactions Analysis
Tricholine Citrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
Tricholine Citrate has a molecular weight of 501.6 g/mol and a molecular formula of C21H47N3O10 .科学的研究の応用
1. 乳幼児および小児における栄養失調または拒食症の治療 トリコリンクエン酸は、シプロヘプタジンとの併用で、乳幼児および小児における栄養失調または拒食症の治療における食欲および成長促進剤として使用されてきました . この組み合わせは安全で有効であることが判明しており、患者において食事の頻度と量の増加が観察されています .
肝保護剤
トリコリンクエン酸は、肝臓における脂肪の蓄積を枯渇させるのに役立つ脂質代謝促進剤です . これは、肝臓疾患の治療に有用な肝保護剤になります .
3. 肝脂肪浸潤および肝硬変の治療 トリコリンクエン酸は、その脂質代謝促進作用により、肝脂肪浸潤および肝硬変の治療に役立ちます . これは、この効果に寄与するコリン分子を3つ含んでいます .
コレステロール値の低下
トリコリンクエン酸は、高コレステロールの治療に使用されます . これは、胆汁酸結合剤として作用し、胆汁酸を体から除去します。 次に肝臓はコレステロールを使用してより多くの胆汁酸を生成し、その結果、体内のコレステロール値が低下します .
安定性指標HPLC法
シロップ剤とバルクにおけるトリコリンクエン酸とシプロヘプタジン塩酸塩の同時定量のための安定性指標HPLC法が報告されています . この方法は、精度、感度、堅牢性、特異性、選択性、および正確性に役立ちます
作用機序
Target of Action
Tricholine citrate primarily targets the liver cells . It exerts a lipotropic action in these hepatic cells, helping to deplete the accumulation of fat in the liver . This makes it a hepatoprotective agent .
Mode of Action
Tricholine citrate interacts with its targets by increasing the hepatobiliary flow, which results in a greater availability of bile in the gastrointestinal (GI) tract . It also increases appetite and spares methionine for muscle enhancement .
Biochemical Pathways
Tricholine citrate affects the Cori cycle (tricarboxylic acid cycle), a series of biochemical pathways by which muscles remain capable of functioning, even in the absence of oxygen . This cycle is activated by citrate and leads to the production of lactate . In all cells, citrate can be metabolized within the Cori cycle .
Pharmacokinetics
It is known that tricholine citrate is a bile acid binding agent . It removes bile acids from the body, and the liver then produces more bile acids using cholesterol . As a result, the levels of cholesterol in the body are lowered .
Result of Action
The molecular and cellular effects of tricholine citrate’s action include the reduction of fat accumulation in the liver, making it a hepatoprotective agent . It also increases appetite and enhances muscle growth by sparing methionine . Furthermore, it increases the hepatobiliary flow, leading to a greater availability of bile in the GI tract .
Action Environment
It is known that the compound is used in the treatment of undernutrition or anorexia, conditions that can be influenced by various environmental factors such as diet and lifestyle .
Safety and Hazards
Tricholine Citrate can cause hypersensitivity in some individuals . Other side effects like diarrhea, constipation, nausea, vomiting are also documented . It is recommended to prevent the generation of vapor or mist, wash hands and face thoroughly after handling, use ventilation, local exhaust if vapor or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
特性
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERJPYDELTDMR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H47N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060273 | |
| Record name | Tricholine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
546-63-4 | |
| Record name | Tricholine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricholine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricholine citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHOLINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH8N140TJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tricholine Citrate and what is its mechanism of action?
A: Tricholine Citrate is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on Tricholine Citrate's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.
Q2: What evidence supports the efficacy of Tricholine Citrate in managing liver dysfunction?
A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + Tricholine Citrate + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of Tricholine Citrate in combination with other components for liver health.
Q3: Can you elaborate on the role of Tricholine Citrate in treating undernutrition and anorexia in infants and children?
A: Tricholine Citrate is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, Tricholine Citrate likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].
Q4: Are there specific analytical methods for quantifying Tricholine Citrate and Cyproheptadine in pharmaceutical formulations?
A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Tricholine Citrate and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.
Q5: What are the structural characteristics of Tricholine Citrate?
A: While the provided abstracts don't specify the exact molecular formula and weight of Tricholine Citrate, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.
Q6: Has Tricholine Citrate been studied for its potential in managing specific conditions like ascites in animals?
A: Research indicates the use of Tricholine Citrate, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].
Q7: Are there any studies comparing Tricholine Citrate with other treatments?
A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as Tricholine Citrate) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

